N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide: is a chemical compound with the molecular formula C16H10N4O8 It is known for its unique structure, which includes a fluorene backbone substituted with nitro groups and an oxo group, along with an ethyl carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide typically involves the nitration of a fluorene derivative followed by the introduction of the ethyl carboxamide group. The general steps are as follows:
Nitration: Fluorene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 5, and 7 positions.
Oxidation: The nitrated fluorene is then oxidized to introduce the oxo group at the 9 position.
Amidation: Finally, the ethyl carboxamide group is introduced through a reaction with ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo further oxidation reactions, particularly at the oxo group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Further oxidized products may include carboxylic acids or other oxidized forms of the compound.
Scientific Research Applications
N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: It is used in the development of advanced materials, including explosives and dyes, due to its nitro groups and stability.
Mechanism of Action
The mechanism of action of N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide involves its interaction with molecular targets through its nitro and oxo groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s ability to undergo nucleophilic substitution also allows it to modify biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitro-9-fluorenone: Similar in structure but lacks the ethyl carboxamide group.
9-Fluorenone-4-carboxylic acid: Similar backbone but different functional groups.
β-(2,4,7-Trinitro-9-fluorenylideneiminooxy)propionic acid: Another nitro-substituted fluorene derivative with different substituents.
Uniqueness
N-ethyl-2,5,7-trisnitro-9-oxo-9H-fluorene-4-carboxamide is unique due to the presence of the ethyl carboxamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-ethyl-2,5,7-trinitro-9-oxofluorene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O8/c1-2-17-16(22)11-5-7(18(23)24)3-9-13(11)14-10(15(9)21)4-8(19(25)26)6-12(14)20(27)28/h3-6H,2H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNSBIHUGSDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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